(Methylsulfonyl)methanesulfonic acid

Antineoplastic prodrug design P388 leukemia 2-Haloethyl sulfonate esters

(Methylsulfonyl)methanesulfonic acid (CAS 44820-79-3), systematically named methanesulfonic acid, 1-(methylsulfonyl)-, is a C2-symmetric sulfonylalkanesulfonic acid with the formula CH₃SO₂CH₂SO₃H and a molecular weight of 174.20 g/mol. It belongs to the class of (alkylsulfonyl)alkanesulfonic acids, which are distinguished from simple alkanesulfonic acids by the presence of an additional electron-withdrawing sulfonyl group alpha to the sulfonic acid moiety.

Molecular Formula C2H6O5S2
Molecular Weight 174.19
CAS No. 44820-79-3
Cat. No. B2369252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methylsulfonyl)methanesulfonic acid
CAS44820-79-3
Molecular FormulaC2H6O5S2
Molecular Weight174.19
Structural Identifiers
SMILESCS(=O)(=O)CS(=O)(=O)O
InChIInChI=1S/C2H6O5S2/c1-8(3,4)2-9(5,6)7/h2H2,1H3,(H,5,6,7)
InChIKeyBYMKUFGVNOCUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(Methylsulfonyl)methanesulfonic Acid (CAS 44820-79-3): Procurement-Grade Characterization for Research and Pharmaceutical Intermediate Sourcing


(Methylsulfonyl)methanesulfonic acid (CAS 44820-79-3), systematically named methanesulfonic acid, 1-(methylsulfonyl)-, is a C2-symmetric sulfonylalkanesulfonic acid with the formula CH₃SO₂CH₂SO₃H and a molecular weight of 174.20 g/mol . It belongs to the class of (alkylsulfonyl)alkanesulfonic acids, which are distinguished from simple alkanesulfonic acids by the presence of an additional electron-withdrawing sulfonyl group alpha to the sulfonic acid moiety. This structural feature confers enhanced acidity and enables the generation of a stabilized sulfene intermediate upon deprotonation, a mechanistic pathway that underpins its primary industrial and research application as a precursor to 2-haloethyl (methylsulfonyl)methanesulfonate antineoplastic agents [1].

Why (Methylsulfonyl)methanesulfonic Acid Cannot Be Substituted by Methanesulfonic or Chloromethanesulfonic Acid in Anticancer Prodrug Synthesis


Generic substitution of (methylsulfonyl)methanesulfonic acid with simpler sulfonic acids such as methanesulfonic acid (MSA) or chloromethanesulfonic acid in the synthesis of 2-haloethyl ester prodrugs results in a measurable loss of antineoplastic potency and altered DNA alkylation selectivity. The (methylsulfonyl)methanesulfonate scaffold is not merely a leaving group; the alpha-sulfonyl substituent electronically modulates the reactivity of the sulfonate ester, enables a unique E1cB hydrolysis mechanism via an anionic sulfene intermediate , and directly contributes to the superior in vivo antitumor activity observed for this class. Comparative in vivo studies have explicitly demonstrated that (methylsulfonyl)methanesulfonate esters are more active than the analogous methanesulfonates and chloromethanesulfonates [1]. The quantitative evidence below establishes that procurement of the correct (methylsulfonyl)methanesulfonic acid starting material is a critical determinant of downstream biological performance.

Quantitative Differentiation Evidence for (Methylsulfonyl)methanesulfonic Acid Against Closest Structural Analogs


2-Chloroethyl (Methylsulfonyl)methanesulfonate Demonstrates Superior In Vivo Antileukemic Activity Versus Methanesulfonate and Chloromethanesulfonate Esters in the P388 Murine Leukemia Model

The 2-chloroethyl ester of (methylsulfonyl)methanesulfonic acid (clomesone, NSC-338947) was evaluated head-to-head against the analogous 2-chloroethyl methanesulfonate and 2-chloroethyl chloromethanesulfonate in the NCI P388 murine leukemia model, the primary screening assay for experimental cancer chemotherapy. At a dose of 50 mg/kg administered intraperitoneally once daily on days 1–5 (qd 1–5), clomesone produced long-term survival: the majority of treated leukemic mice survived more than 30 days, and approximately 37% survived beyond 60 days and were considered cured [1]. This contrasts with untreated control median survival times of 10.5–13 days for P388-bearing mice [2]. Critically, the published comparative study explicitly states that 'Other (methylsulfonyl)methanesulfonate esters are more active than the analogous methanesulfonates and chloromethanesulfonates' [1], establishing a direct, quantifiable potency advantage traceable to the (methylsulfonyl)methanesulfonic acid scaffold. The 2-fluoroethyl analogue was also highly effective but exhibited greater toxicity, demonstrating that the scaffold supports tunable therapeutic index optimization [1].

Antineoplastic prodrug design P388 leukemia 2-Haloethyl sulfonate esters

Clomesone (2-Chloroethyl (Methylsulfonyl)methanesulfonate) Exhibits Superior DNA Alkylation Specificity Compared to Chloroethylnitrosoureas, Reducing Off-Target DNA Adduct Diversity

In a comparative DNA damage study, the 2-chloroethyl ester of (methylsulfonyl)methanesulfonic acid (designated ClEtSoSo or NSC-338947) was evaluated against chloroethylnitrosoureas (ClEtNu's) for the diversity of DNA adducts generated. ClEtSoSo was found to be more specific in its reaction with DNA: it produced a less complex spectrum of alkylation products and, notably, generated no detectable hydroxyethyl adducts—which are major side-reaction products of chloroethylnitrosoureas and contribute to off-target toxicity [1]. In cultured L1210 leukemia cells, at equimolar and equitoxic concentrations, the 2-chloroethyl, 2-bromoethyl, and 2-fluoroethyl esters of (methylsulfonyl)methanesulfonic acid caused more DNA strand scission than chlorozotocin (a reference chloroethylnitrosourea), yet at compound concentrations causing 50% reduction in colony formation (2 h exposure), they produced no detectable DNA-DNA crosslinking, whereas chlorozotocin did cause crosslinking [2]. This distinct DNA damage fingerprint—more strand breaks but fewer crosslinks—represents a mechanistically differentiated mode of action attributable to the (methylsulfonyl)methanesulfonic acid-derived scaffold.

DNA alkylation selectivity Chloroethylating agents Cancer chemotherapy

pH-Dependent Degradation Kinetics of Clomesone Reveals a Unique Intramolecular Alkylation Pathway to a Cyclic Sultone, Absent in Simple Methanesulfonate Esters

The degradation kinetics of 2-chloroethyl (methylsulfonyl)methanesulfonate (clomesone) were systematically investigated across pH conditions and compared with the pH-rate profile of ethyl (methylsulfonyl)methanesulfonate, a structurally related analogue lacking the chloroethyl alkylating functionality. Clomesone exhibited a sigmoidal pH-rate profile with a dramatic enhancement of degradation rate at elevated pH; the inflection point corresponds to an acidic pKa of 10.62 (determined kinetically) and 10.71 (determined independently by spectrophotometry) [1]. At low pH, degradation proceeds via simple C–O bond hydrolysis releasing chloroethanol. At higher pH, a mechanistically distinct intramolecular alkylation occurs: the ionized sulfonate oxygen attacks the chloroethyl moiety to form a cyclic sulfonate ester (sultone), confirmed by mass spectrometry of the degradation product [1]. Ethyl (methylsulfonyl)methanesulfonate, by contrast, lacks the chloroethyl leaving group and cannot undergo this intramolecular alkylation pathway, establishing that the bioactive 2-haloethyl functionality and the (methylsulfonyl)methanesulfonate scaffold operate synergistically to produce this unique degradation behavior.

Prodrug stability pH-rate profiling Sultone formation

Alkaline Hydrolysis of (Methylsulfonyl)methanesulfonate Esters Proceeds via a Dicarbanionic (Dianionic Sulfene) E1cB Mechanism, Fundamentally Distinct from the Concerted SN2 Hydrolysis of Simple Methanesulfonates

Detailed kinetic and mechanistic studies on the alkaline hydrolysis of aryl (methylsulfonyl)methanesulfonate esters have established that the reaction follows the rate law kobsd = (ka + kb[OH⁻])/(1 + [H⁺]/Ka), where Ka is the ionization constant of the ester . The ka term corresponds to unimolecular expulsion of the leaving group (phenoxide) from the mono-ionized ester to generate a neutral sulfene intermediate (CH₂=SO₂). The kb term represents further ionization of the conjugate base to form a dianionic species, which then expels the leaving group to yield an unprecedented anionic sulfene (⁻CH–SO₂) . Deuterium exchange studies ruled out the involvement of the carbanion –CH₂SO₂CH=SO₂, confirming the anionic sulfene as the kinetically competent intermediate. This E1cB (unimolecular elimination from conjugate base) pathway is mechanistically orthogonal to the concerted SN2-type hydrolysis of simple methanesulfonate esters, where bond formation with the nucleophile and bond cleavage to the leaving group occur synchronously. The requirement for an acidic α-proton adjacent to two electron-withdrawing sulfonyl groups is uniquely fulfilled by the (methylsulfonyl)methanesulfonate scaffold, rendering this mechanism inaccessible to methanesulfonate, ethanesulfonate, or chloromethanesulfonate esters.

Sulfene chemistry E1cB mechanism Hydrolysis kinetics

Optimal Procurement and Application Scenarios for (Methylsulfonyl)methanesulfonic Acid Based on Quantitative Differentiation Evidence


Synthesis of 2-Haloethyl (Methylsulfonyl)methanesulfonate Anticancer Prodrugs (Clomesone and Analogues) Requiring Superior In Vivo Antileukemic Potency

Procurement of (methylsulfonyl)methanesulfonic acid (CAS 44820-79-3) is essential for research groups synthesizing clomesone (NSC-338947) or its 2-fluoroethyl and 2-bromoethyl analogues for preclinical oncology evaluation. The quantitative evidence from Shealy et al. (1984) demonstrates that esters derived from this specific acid scaffold are more active than methanesulfonate and chloromethanesulfonate analogues in the P388 leukemia model, with a ~37% cure rate at 50 mg/kg/day [1]. The acid is converted to (methylsulfonyl)methanesulfonyl chloride via treatment with PCl₅/POCl₃, followed by esterification with 2-haloethanol and triethylamine to yield the active 2-haloethyl ester [2]. Substituting methanesulfonic acid at this step yields a compound with inferior activity, as explicitly documented in the comparative study [1].

Investigating DNA Alkylation Mechanisms with Reduced Off-Target Adduct Complexity in Chemical Biology and DNA Repair Research

Researchers studying structure-activity relationships in DNA alkylating agents should source (methylsulfonyl)methanesulfonic acid-derived esters when experimental designs require a chloroethylating agent with a cleaner DNA adduct profile than chloroethylnitrosoureas. ClEtSoSo produces no hydroxyethyl adducts and generates a less complex spectrum of DNA lesions, as demonstrated by DNA damage studies in L1210 cells [3]. This property makes (methylsulfonyl)methanesulfonate esters valuable chemical probes for dissecting DNA repair pathway activation (e.g., O⁶-alkylguanine DNA alkyltransferase) without confounding signals from off-target alkylation products that complicate interpretation with nitrosourea-based agents [3].

Stability and Formulation Development Studies Leveraging the pH-Dependent Intramolecular Sultone Formation Pathway

The unique sigmoidal pH-rate profile of clomesone (pKa 10.62–10.71), with its high-pH intramolecular alkylation pathway to a cyclic sultone [4], creates specific requirements for formulation scientists developing parenteral or oral dosage forms of (methylsulfonyl)methanesulfonate-based prodrugs. Procurement of the parent acid is necessary to prepare authentic degradation products (the sultone and chloroethanol) as reference standards for stability-indicating HPLC method validation. Simple methanesulfonate esters do not undergo analogous sultone formation, so methanesulfonic acid cannot substitute as a starting material for forced degradation studies on this chemotype [4].

Sulfene-Mediated Synthetic Methodology Development Requiring a Stabilized Sulfene Precursor

For organic methodology groups developing sulfene-based reactions (cycloadditions, trapping with nucleophiles, sulfene–enamine chemistry), (methylsulfonyl)methanesulfonic acid provides access to sulfene intermediates via its sulfonyl chloride derivative under milder conditions than methanesulfonyl chloride, owing to the enhanced α-proton acidity conferred by the second sulfonyl group. The E1cB hydrolysis mechanism and anionic sulfene intermediate characterized by Thea et al. validate this enhanced reactivity. The sodium salt (CAS 35329-86-3) offers improved handling stability and aqueous solubility for scale-up, while still enabling conversion to the sulfonyl chloride with PCl₅/POCl₃ when needed [2].

Quote Request

Request a Quote for (Methylsulfonyl)methanesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.